molecular formula C5H2Br2FN B3027235 2,4-Dibromo-5-fluoropyridine CAS No. 1256805-06-7

2,4-Dibromo-5-fluoropyridine

Cat. No.: B3027235
CAS No.: 1256805-06-7
M. Wt: 254.88
InChI Key: ZKWTVVXHWYTWJT-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2FN. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of bromine and fluorine atoms on the pyridine ring imparts distinct electronic properties, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2,4-Dibromo-5-fluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: Employed in the development of bioactive compounds and probes for studying biological processes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific electronic properties.

Safety and Hazards

2,4-Dibromo-5-fluoropyridine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .

Mechanism of Action

Target of Action

2,4-Dibromo-5-fluoropyridine is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions , which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the synthesis of complex organic compounds . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .

Pharmacokinetics

Like other organoboron reagents, it is likely to be relatively stable and readily prepared . Its bioavailability would depend on various factors, including its formulation, the route of administration, and the physiological characteristics of the individual.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds . These compounds can have a range of properties and uses, depending on their specific structures.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This means that they can occur in a wide range of conditions, making this compound a versatile reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoropyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the bromination of 5-fluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction can be carried out in solvents such as acetonitrile or dichloromethane at controlled temperatures to achieve selective bromination at the 2 and 4 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, amines, and thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl derivatives. This reaction is typically catalyzed by palladium complexes.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate (K2CO3)), and solvents like toluene or ethanol.

    Reduction: Reducing agents like LiAlH4 in ether or hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 5-fluoropyridine or other partially reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromopyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    2,4-Difluoropyridine: Contains fluorine atoms instead of bromine, leading to variations in reactivity and applications.

    2-Bromo-5-fluoropyridine:

Uniqueness

2,4-Dibromo-5-fluoropyridine is unique due to the combination of bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties, making it a versatile intermediate for various synthetic applications. Its ability to undergo selective substitution and coupling reactions enhances its utility in the synthesis of complex organic molecules.

Properties

IUPAC Name

2,4-dibromo-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWTVVXHWYTWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695537
Record name 2,4-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256805-06-7
Record name 2,4-Dibromo-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256805-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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